molecular formula C13H17BN2O2 B1387034 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole CAS No. 937049-58-6

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

カタログ番号 B1387034
CAS番号: 937049-58-6
分子量: 244.1 g/mol
InChIキー: YDWZPHAJTNZBEG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole” is a chemical compound with a molecular formula of C14H18BNO4 . It is a derivative of indazole, which is a type of heterocyclic aromatic organic compound .


Molecular Structure Analysis

The molecular structure of this compound includes an indazole ring attached to a boronic ester group . The boronic ester group, 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is a commonly used moiety in organic synthesis due to its stability and reactivity .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, compounds with similar structures are often used in Suzuki-Miyaura cross-coupling reactions . These reactions are used to form carbon-carbon bonds, which are key in the synthesis of many organic compounds .

科学的研究の応用

Application in Organic Light-Emitting Diodes (OLEDs)

  • Specific Scientific Field : Materials Science and Engineering, specifically in the development of Organic Light-Emitting Diodes (OLEDs) .

  • Methods of Application or Experimental Procedures : The researchers developed two materials, AP-TPO and TPO-AP, by introducing TPO into both anthracene and pyrene moieties of a dual core structure . These materials were then used as the emitting layer in non-doped devices .

  • Results or Outcomes : Both materials exhibited maximum photoluminescence wavelengths at 433 and 443 nm in solution and emitted deep blue light with high photoluminescence quantum yields of 82% and 88%, respectively . When used as the emitting layer in non-doped devices, TPO-AP outperformed AP-TPO, achieving a current efficiency of 5.49 cd/A and an external quantum efficiency of 4.26% in electroluminescence .

Application in Organic Synthesis

  • Specific Scientific Field : Organic Chemistry, specifically in the field of organic synthesis .

  • Methods of Application or Experimental Procedures : The compound is reacted with alkylbenzenes in the presence of a palladium catalyst. The resulting product is pinacol benzyl boronate .

  • Results or Outcomes : The reaction typically yields pinacol benzyl boronate, which can be used as a building block in further synthetic reactions .

Application in Photocatalytic Aerobic Oxidation

  • Specific Scientific Field : Organic Chemistry, specifically in the field of photocatalysis .

  • Methods of Application or Experimental Procedures : The researchers prepared triphenylamine functionalized ordered mesoporous polymers through a facile and cost-effective process . These new three-dimensional connected networks possess periodic porosity, excellent stability and good photoelectric response characteristics .

  • Results or Outcomes : The optimized heterogeneous photocatalyst was used for visible-light driven cross coupling of glycine derivatives with indoles and synthesis of 2-substituted benzothiazoles using oxygen in air as a green oxidant . The catalyst can be easily recovered with good retention of photocatalytic activity and reused at least five times, demonstrating its good recyclability .

特性

IUPAC Name

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BN2O2/c1-12(2)13(3,4)18-14(17-12)10-6-5-9-8-15-16-11(9)7-10/h5-8H,1-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDWZPHAJTNZBEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=NN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501006636
Record name 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501006636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

CAS RN

861905-87-5, 937049-58-6
Record name 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501006636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
Reactant of Route 2
Reactant of Route 2
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
Reactant of Route 3
Reactant of Route 3
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
Reactant of Route 4
Reactant of Route 4
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
Reactant of Route 5
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
Reactant of Route 6
Reactant of Route 6
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

Citations

For This Compound
24
Citations
A Dreas, K Kucwaj-Brysz, K Pyziak, U Kulesza… - European Journal of …, 2021 - Elsevier
The mitogen-activated protein kinase (MAPK)-interacting kinases 1 and 2 (MNKs 1/2) and their downstream target eIF4E, play a role in oncogenic transformation, progression and …
Number of citations: 4 www.sciencedirect.com
B Liao, L Peng, J Zhou, H Mo, J Zhao… - Chemistry & …, 2019 - Wiley Online Library
Human nasopharyngeal carcinoma is a common head and neck malignancy with high incidence in Southeast Asia and Southern China. It is necessary to develop safe, effective and …
Number of citations: 4 onlinelibrary.wiley.com
X Wang, A Kolesnikov, S Tay, G Chan… - Journal of Medicinal …, 2017 - ACS Publications
Pim kinases have been identified as promising therapeutic targets for hematologic–oncology indications, including multiple myeloma and certain leukemia. Here, we describe our …
Number of citations: 24 pubs.acs.org
Q Wang, Y Dai, Y Ji, H Shi, Z Guo, D Chen… - European Journal of …, 2019 - Elsevier
Although lung adenocarcinoma patients have benefited from the development of targeted therapy, patients with lung squamous cell carcinoma (SqCC) have no effective treatment due …
Number of citations: 12 www.sciencedirect.com
G Colombano, JJ Caldwell, TP Matthews… - Journal of medicinal …, 2019 - ACS Publications
A series of imidazo[1,2-b]pyridazin-8-amine kinase inhibitors were discovered to allosterically inhibit the endoribonuclease function of the dual kinase-endoribonuclease inositol-…
Number of citations: 23 pubs.acs.org
YK Lee, DJ Parks, T Lu, TV Thieu… - Journal of medicinal …, 2008 - ACS Publications
We have developed a novel series of potent and selective factor Xa inhibitors that employ a key 7-fluoroindazolyl moiety. The 7-fluoro group on the indazole scaffold replaces the …
Number of citations: 70 pubs.acs.org
KS Currie, JE Kropf, T Lee, P Blomgren… - Journal of medicinal …, 2014 - ACS Publications
Spleen tyrosine kinase (Syk) is an attractive drug target in autoimmune, inflammatory, and oncology disease indications. The most advanced Syk inhibitor, R406, 1 (or its prodrug form …
Number of citations: 159 pubs.acs.org
E Lorthiois, M Gerspacher, KS Beyer… - Journal of medicinal …, 2022 - ACS Publications
Rapid emergence of tumor resistance via RAS pathway reactivation has been reported from clinical studies of covalent KRAS G12C inhibitors. Thus, inhibitors with broad potential for …
Number of citations: 21 pubs.acs.org
W Jiang, X Wang, C Shu, Q Hou, K Yang, X Wu - Bioorganic Chemistry, 2022 - Elsevier
Since androgen receptor (AR) can bind to BRD4 protein and this binding can be blocked by BRD4 inhibitors, targeting BRD4 has emerged as a promising approach for the treatment of …
Number of citations: 4 www.sciencedirect.com
X Yao, X Sun, S Jin, L Yang, H Xu… - Journal of Medicinal …, 2019 - ACS Publications
A structure-hopping strategy was applied to discover a series of novel 4-aminoquinoline-3-carboxamide derivatives as potent, reversible BTK inhibitors. Compared to the previously …
Number of citations: 26 pubs.acs.org

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。